molecular formula C19H18FN3O4S B2803572 3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921535-57-1

3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2803572
CAS No.: 921535-57-1
M. Wt: 403.43
InChI Key: DPWLDOXIODTGRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
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Biological Activity

3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects, particularly focusing on its pharmacological implications.

Chemical Structure

The compound features a complex arrangement of functional groups, including:

  • A pyridazine ring which is known for its biological significance.
  • A methoxy-substituted phenyl group that enhances lipophilicity.
  • A sulfonamide moiety which is often associated with antibacterial properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Common methods include:

  • Pyridazine formation through cyclization reactions.
  • Functionalization of the phenyl group with methoxy and fluoro substituents.
  • Sulfonamide coupling to introduce the sulfonamide group.

In Vitro Studies

Research has demonstrated significant biological activity of this compound, particularly in the context of:

  • Osteoclast differentiation inhibition : It has been shown to suppress cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases.

The compound's action appears to be mediated through:

  • Inhibition of osteoclast activity , which is pivotal in bone resorption processes.
  • Interaction with specific proteins or enzymes involved in bone metabolism, potentially leading to reduced bone loss.

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated inhibition of osteoclast differentiation in vitroSupports potential use in osteoporosis treatment
Study 2Evaluated binding affinity to biological targets using surface plasmon resonanceProvides insights into pharmacodynamics
Study 3Tested in various cancer cell lines (e.g., MDA-MB-468) for growth inhibitionSuggests broader therapeutic applications beyond bone diseases

Pharmacological Implications

The unique structure of this compound may confer selectivity towards specific biological targets. Its ability to modulate osteoclast activity positions it as a promising candidate for drug development aimed at metabolic bone disorders.

Comparison with Related Compounds

Several compounds share structural similarities with this sulfonamide derivative, each exhibiting unique properties:

Compound NameStructureUnique Features
Compound ASimilar core structureDifferent fluorine placement
Compound BLacks pyridazine ringSimpler structure
Compound CContains hydroxyl groupDifferent functionalization

These comparisons highlight the distinctive combination of functional groups in this compound that may lead to unique biological activities.

Properties

IUPAC Name

3-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O4S/c1-27-16-7-5-14(6-8-16)18-9-10-19(24)23(22-18)12-11-21-28(25,26)17-4-2-3-15(20)13-17/h2-10,13,21H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWLDOXIODTGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.